molecular formula C23H37ClN2O B12011912 N'-(2-Chlorobenzylidene)hexadecanohydrazide CAS No. 765912-74-1

N'-(2-Chlorobenzylidene)hexadecanohydrazide

Cat. No.: B12011912
CAS No.: 765912-74-1
M. Wt: 393.0 g/mol
InChI Key: HOAXMTDKGUHSQZ-LKUDQCMESA-N
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Description

N’-(2-Chlorobenzylidene)hexadecanohydrazide is a chemical compound with the molecular formula C23H37ClN2O It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage (C=N-NH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-Chlorobenzylidene)hexadecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-Chlorobenzylidene)hexadecanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)hexadecanohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chlorobenzylidene)hexadecanohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position may enhance its antimicrobial properties compared to other isomers .

Properties

CAS No.

765912-74-1

Molecular Formula

C23H37ClN2O

Molecular Weight

393.0 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C23H37ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-23(27)26-25-20-21-17-15-16-18-22(21)24/h15-18,20H,2-14,19H2,1H3,(H,26,27)/b25-20+

InChI Key

HOAXMTDKGUHSQZ-LKUDQCMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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